2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a morpholine, and a phenethyl group. The presence of these groups suggests that the compound could have interesting biological activity, but without specific studies, it’s hard to predict what that might be .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dimethoxyphenethyl group would likely contribute to the overall hydrophobicity of the molecule, while the morpholino and quinazolinone groups could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the quinazolinone could potentially undergo hydrolysis, while the morpholine could be protonated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,4-dimethoxyphenethyl group could increase its lipophilicity, while the morpholine could contribute to its solubility in polar solvents .Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking Studies
A structural and vibrational study on a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, was conducted, highlighting its potential in molecular docking. The study included FT-IR and FT-Raman spectroscopy, comparing theoretical DFT calculations with experimental values. Molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties were also investigated. Molecular docking suggested potential inhibitory activity against BRCA2 complex, hinting at its utility in cancer research (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, Alsenoy, 2016).
Antitumor Activity and Molecular Docking
A series of novel 3-benzyl-substituted-4(3H)-quinazolinones, including compounds similar to the one , were synthesized and evaluated for their antitumor activity. Some derivatives demonstrated broad-spectrum antitumor activity, outperforming the control 5-FU in potency. Molecular docking further provided insights into the binding modes with ATP binding sites of EGFR-TK and B-RAF kinase, suggesting mechanisms through which these compounds could inhibit tumor growth (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, El-Azab, 2016).
Broad-Spectrum Antifungal Agents
Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including structures analogous to the queried compound, identified them as promising broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. Optimization led to derivatives with enhanced plasmatic stability while retaining potent antifungal activity, showcasing their potential as antifungal therapeutics (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, Marchand, 2015).
Synthesis and Evaluation of Antimicrobial Activity
A study focused on synthesizing a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, exploring their antimicrobial efficacy. The compounds exhibited variable antimicrobial activity against selected microbial species, with some showing significant potency, indicating their potential application in combating microbial infections (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, Subhani, 2017).
properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5S/c1-39-28-11-8-24(20-29(28)40-2)13-15-36-31(38)26-21-25(35-16-18-41-19-17-35)9-10-27(26)34-32(36)42-22-30(37)33-14-12-23-6-4-3-5-7-23/h3-11,20-21H,12-19,22H2,1-2H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGDSHKIKSQXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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